malettinin D

CAS No.:

Cat. No.: VC1874015

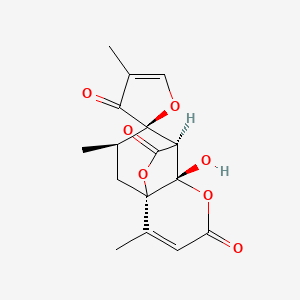

Molecular Formula: C16H16O7

Molecular Weight: 320.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O7 |

|---|---|

| Molecular Weight | 320.29 g/mol |

| IUPAC Name | (1S,6S,7S,8R,9R)-6-hydroxy-2,4',9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2'-furan]-3',4,12-trione |

| Standard InChI | InChI=1S/C16H16O7/c1-7-6-21-15(12(7)18)9(3)5-14-8(2)4-10(17)22-16(14,20)11(15)13(19)23-14/h4,6,9,11,20H,5H2,1-3H3/t9-,11+,14+,15-,16+/m1/s1 |

| Standard InChI Key | AENQUCGUWJQFLJ-STMGQDDNSA-N |

| Isomeric SMILES | C[C@@H]1C[C@]23C(=CC(=O)O[C@]2([C@H]([C@@]14C(=O)C(=CO4)C)C(=O)O3)O)C |

| Canonical SMILES | CC1CC23C(=CC(=O)OC2(C(C14C(=O)C(=CO4)C)C(=O)O3)O)C |

Introduction

Structural Features and Chemical Properties

Based on the established structural patterns of other malettinin compounds, malettinin D likely shares the core tropolone/dihydropyran framework linked to a furan ring that characterizes this family. The closely related malettinins are known to possess the same basic skeleton with variations in stereochemistry and functional groups.

Probable Spectroscopic Properties

Biosynthesis and Natural Sources

Producing Organisms

As mentioned, malettinin D was initially isolated from an unidentified fungal colonist of Hypoxylon sp. stromata. Unlike malettinins A-C and E, which have since been isolated from Cladosporium sp. strain KF501, malettinin D appears to have a more restricted production profile .

Biosynthetic Pathway

Biological Activities

Structure-Activity Relationships

The variations in antimicrobial activity between different malettinins appear to be influenced by their specific stereochemistry. As noted in the research: "The influence of the chemical structure of the furan ring and of configurational changes on biological activities was observed" . This suggests that the specific structural features of malettinin D, once fully characterized, may confer unique bioactivity profiles compared to its structural relatives.

Analytical Methods for Identification

Chromatographic Techniques

Based on the analytical approaches used for other malettinins, high-performance liquid chromatography (HPLC) coupled with ultraviolet detection and mass spectrometry (HPLC-UV/MS) would likely be effective for identifying and characterizing malettinin D. The analytical parameters used for related compounds included:

"Analytical HPLC-UV/MS was conducted on a VWR-Hitachi LaChrom Elite system (pump L-2130, diode array detector L-2450, autosampler L-2200 and column oven L-2300) with a Phenomenex Onxy Monolithic column" .

Spectroscopic Characterization

Complete structure elucidation of malettinin D would require a combination of spectroscopic techniques similar to those used for malettinin E, including:

-

One- and two-dimensional NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC)

-

High-resolution mass spectrometry (HRESIMS)

-

UV spectroscopy

-

Single-crystal X-ray diffraction analysis (for definitive configurational assignment)

Research Gaps and Future Directions

Current Limitations in Malettinin D Research

The most significant gap in current knowledge about malettinin D is the lack of detailed structural characterization and bioactivity profiling. Specific areas needing further investigation include:

-

Complete structural elucidation, including absolute configuration

-

Comprehensive antimicrobial activity screening

-

Mechanism of action studies

-

Biosynthetic pathway determination

-

Exploration of other biological activities beyond antimicrobial effects

Comparative Analysis with Related Compounds

To contextualize malettinin D within its structural family, the table below summarizes key properties of characterized malettinin compounds:

| Property | Malettinin A | Malettinin B | Malettinin C | Malettinin E | Malettinin D |

|---|---|---|---|---|---|

| Molecular Formula | Not provided in search results | Not provided in search results | Not provided in search results | C₁₆H₂₀O₅ | Unknown |

| Molecular Weight | Not provided in search results | Not provided in search results | Not provided in search results | 292.32 | Unknown |

| Source Organism | Unidentified fungus; Cladosporium sp. | Unidentified fungus; Cladosporium sp. | Unidentified fungus; Cladosporium sp. | Cladosporium sp. strain KF501 | Unidentified fungus |

| IC₅₀ against X. campestris | Not active | Not provided | 37.9 ± 3.8 μM | 28.7 ± 1.7 μM | Unknown |

| IC₅₀ against T. rubrum | Not provided | Not provided | 83.2 ± 3.0 μM | 30.7 ± 0.2 μM | Unknown |

| Activity against C. albicans | 81% inhibition at 100 μM | Not provided | Present but weak | Not provided | Unknown |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume